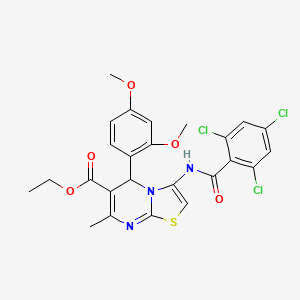
Topoisomerase II inhibitor 17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Topoisomerase II inhibitor 17 is a compound known for its ability to inhibit the activity of the enzyme topoisomerase II. This enzyme plays a crucial role in DNA replication, transcription, and repair by altering the topological states of DNA. Inhibitors of topoisomerase II are of significant interest in the field of cancer research due to their potential to disrupt the proliferation of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of topoisomerase II inhibitor 17 involves multiple steps, including the formation of a sesquiterpene o-quinone structure. The synthetic route typically begins with the extraction of phytoalexins from Helicteres Angustifolia L., followed by a series of chemical reactions to form the desired inhibitor . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Topoisomerase II inhibitor 17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinone structure.
Substitution: Substitution reactions can introduce different functional groups to enhance its inhibitory activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions are various derivatives of this compound, each with potentially different levels of inhibitory activity against the enzyme .
Aplicaciones Científicas De Investigación
Topoisomerase II inhibitor 17 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methods.
Biology: Employed in studies to understand the role of topoisomerase II in cellular processes.
Mecanismo De Acción
Topoisomerase II inhibitor 17 exerts its effects by binding to the topoisomerase II enzyme and preventing it from altering the topological states of DNA. This inhibition leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets include the DNA binding domain of the enzyme, and the pathways involved are related to DNA replication and repair .
Comparación Con Compuestos Similares
Similar Compounds
Etoposide: Another topoisomerase II inhibitor used in cancer therapy.
Teniposide: Similar to etoposide but with different pharmacokinetic properties.
Doxorubicin: A widely used anticancer drug that also targets topoisomerase II.
Uniqueness
Topoisomerase II inhibitor 17 is unique due to its specific sesquiterpene o-quinone structure, which provides a distinct mechanism of action compared to other inhibitors. Its derivatives have shown strong inhibitory activity, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C25H22Cl3N3O5S |
|---|---|
Peso molecular |
582.9 g/mol |
Nombre IUPAC |
ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-[(2,4,6-trichlorobenzoyl)amino]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H22Cl3N3O5S/c1-5-36-24(33)20-12(2)29-25-31(22(20)15-7-6-14(34-3)10-18(15)35-4)19(11-37-25)30-23(32)21-16(27)8-13(26)9-17(21)28/h6-11,22H,5H2,1-4H3,(H,30,32) |
Clave InChI |
CKQJDAISSDNCAD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=CS2)NC(=O)C4=C(C=C(C=C4Cl)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]](/img/structure/B12373287.png)



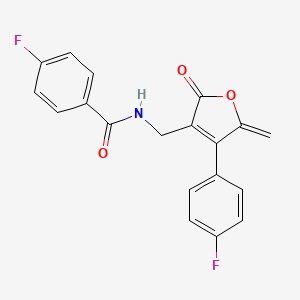
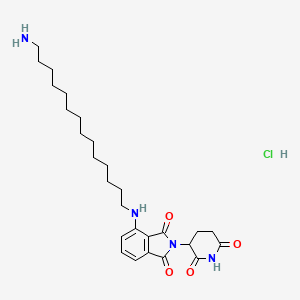
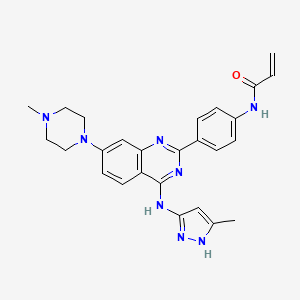
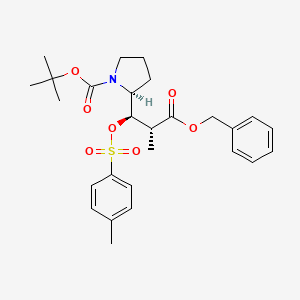
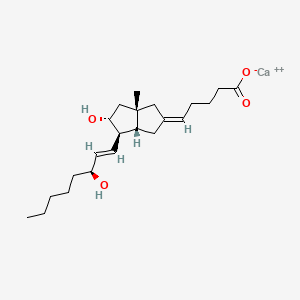
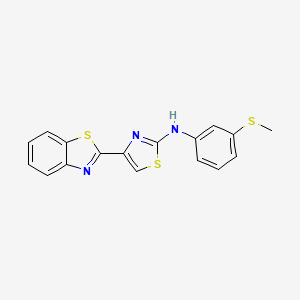
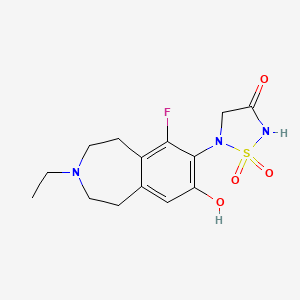

![[Ala28]-|A Amyloid(25-35)](/img/structure/B12373348.png)
